molecular formula C8H10Cl4O2 B8399398 2,3,4,4-Tetrachloro-2-butenoic acid n-butyl ester CAS No. 78144-04-4

2,3,4,4-Tetrachloro-2-butenoic acid n-butyl ester

Cat. No.: B8399398
CAS No.: 78144-04-4
M. Wt: 280.0 g/mol
InChI Key: XKEIIIHSHOBHEJ-AATRIKPKSA-N
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Description

2,3,4,4-Tetrachloro-2-butenoic acid n-butyl ester is a useful research compound. Its molecular formula is C8H10Cl4O2 and its molecular weight is 280.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

78144-04-4

Molecular Formula

C8H10Cl4O2

Molecular Weight

280.0 g/mol

IUPAC Name

butyl (E)-2,3,4,4-tetrachlorobut-2-enoate

InChI

InChI=1S/C8H10Cl4O2/c1-2-3-4-14-8(13)6(10)5(9)7(11)12/h7H,2-4H2,1H3/b6-5+

InChI Key

XKEIIIHSHOBHEJ-AATRIKPKSA-N

Isomeric SMILES

CCCCOC(=O)/C(=C(/C(Cl)Cl)\Cl)/Cl

Canonical SMILES

CCCCOC(=O)C(=C(C(Cl)Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

An agitated flask is charged with 0.5 mole of n-butanol and heated under stirring to 50° C. Within 30 minutes, 60.6 g (0.25 mol) of 2,3,4,4-tetrachloro-2-butenoic acid chloride is added dropwise to the charge, and the latter is agitated for 30 minutes at 80° C. During this step the main quantity of the thus-formed hydrogen chloride is driven off in the gaseous phase. Subsequently, the reaction mixture is fractionated without neutralization over a 10 cm column under vacuum, thus obtaining 64.4 g (0.23 mol) of 2,3,4,4-tetrachloro-2-butenoic acid n-butyl ester; b.p. 95° C./0.6 mbar; nD20 --1.5050. Yield: 92% of theory.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
2,3,4,4-tetrachloro-2-butenoic acid chloride
Quantity
60.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2,3,4,4-tetrachloro-2-butenoic acid n-butyl ester
Yield
92%

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